molecular formula C12H8ClF3N4O2S2 B3040859 N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide CAS No. 244639-93-8

N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Cat. No.: B3040859
CAS No.: 244639-93-8
M. Wt: 396.8 g/mol
InChI Key: IJHGNILHFBPYEY-UHFFFAOYSA-N
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Description

N1-(5-{[2-Oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a 1,3,4-thiadiazole derivative featuring a 2-chloroacetamide core and a 2,3,4-trifluoroanilinoethylthio substituent.

Properties

IUPAC Name

2-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O2S2/c13-3-7(21)18-11-19-20-12(24-11)23-4-8(22)17-6-2-1-5(14)9(15)10(6)16/h1-2H,3-4H2,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHGNILHFBPYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CSC2=NN=C(S2)NC(=O)CCl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration Methodology

The 1,3,4-thiadiazole scaffold is synthesized via cyclodehydration of thioglycolic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) .

Procedure:

  • Combine thioglycolic acid (3.00 mmol) with POCl₃ (10 mL) at 0°C.
  • Add thiosemicarbazide (3.00 mmol) and reflux at 80–90°C for 1 hour.
  • Quench with ice water, basify with 50% NaOH (pH 8), and extract with dichloromethane.
  • Recrystallize from ethanol to yield white crystals.

Characterization Data:

  • Yield: 78%
  • MP: 189–191°C
  • ¹H NMR (DMSO-d₆): δ 13.21 (s, 1H, SH), 8.02 (s, 2H, NH₂).

Acylation with Chloroacetyl Chloride

Amide Bond Formation

The amine group at position 2 of the thiadiazole is acylated using chloroacetyl chloride under Schotten-Baumann conditions.

Procedure:

  • Dissolve 5-mercapto-1,3,4-thiadiazol-2-amine (1.8 mmol) in anhydrous THF.
  • Add chloroacetyl chloride (2.2 mmol) dropwise at 0°C under N₂.
  • Stir for 4 hours, concentrate, and recrystallize from methanol.

Characterization Data:

  • Yield: 85%
  • MP: 275–276°C
  • ¹³C NMR (DMSO-d₆): δ 168.77 (C=O), 161.75 (thiadiazole C-2).

Synthesis of 2-Chloro-N-(2,3,4-Trifluorophenyl)Acetamide

Anilide Preparation

2,3,4-Trifluoroaniline reacts with chloroacetyl chloride to form the β-ketoanilide precursor.

Procedure:

  • Mix 2,3,4-trifluoroaniline (5.0 mmol) with triethylamine (6.0 mmol) in DCM.
  • Add chloroacetyl chloride (5.5 mmol) at 0°C and stir for 2 hours.
  • Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

Characterization Data:

  • Yield: 91%
  • FT-IR (cm⁻¹): 3289 (N-H), 1686 (C=O), 1520 (C-F).

Thioether Bridge Formation

Nucleophilic Substitution

The mercapto group undergoes alkylation with 2-chloro-N-(2,3,4-trifluorophenyl)acetamide under basic conditions.

Procedure:

  • Dissolve N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-chloroacetamide (1.0 mmol) in DMF.
  • Add K₂CO₃ (2.0 mmol) and 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (1.2 mmol).
  • Heat at 60°C for 6 hours, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Insights:

  • Solvent Screening: DMF > MeCN > THF (yields: 72% vs. 58% vs. 45%)
  • Base Effect: K₂CO₃ > NaHCO₃ > Et₃N (yields: 72% vs. 63% vs. 51%)

Characterization Data:

  • Yield: 72%
  • HRMS (ESI): m/z 397.8 [M+H]⁺ (calc. 396.8).

Analytical Validation and Purity Assessment

Spectroscopic Consistency

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.64 (s, 1H, NH), 7.94–7.51 (m, Ar-H), 4.22 (s, 2H, CH₂Cl), 3.82 (s, 2H, SCH₂).
  • ¹³C NMR: δ 168.77 (C=O), 158.47 (thiadiazole C-5), 130.31 (C-F).

Chromatographic Purity

  • HPLC: >98% purity (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).

Challenges and Mitigation Strategies

  • Thiol Oxidation: Conduct reactions under N₂ and add antioxidants (e.g., BHT).
  • Regioselectivity: Use bulky bases to minimize O-acylation side reactions.
  • Solubility Issues: Employ DMF/DMSO mixtures for recalcitrant intermediates.

Chemical Reactions Analysis

Types of Reactions

N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amide or thioether derivatives.

Scientific Research Applications

N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The trifluoroanilino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent (R) Key Features Biological Activity Reference
Target Compound 2,3,4-Trifluoroanilinoethylthio High electron-withdrawing fluorine atoms; potential enhanced lipophilicity Presumed antitumor
2-Chloro-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl) Acetamide 4-Chlorophenyl Chlorine substituent; moderate electron-withdrawing effects Anticancer (in vitro)
N-{5-[(2-(R-Anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-Chloroacetamides Varied R-anilino groups Tunable activity via R-group modifications (e.g., methyl, methoxy) Antitumor (67.7–94.8% yield)
N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide Acetamido, acetyl Bulky substituents; reduced electrophilicity Antibacterial

Key Observations :

  • Electron-Withdrawing Groups: The trifluoroanilino group in the target compound may improve DNA alkylation efficiency compared to chlorophenyl or non-fluorinated analogs, as fluorine atoms enhance electrophilicity .
  • Synthetic Flexibility: Analogues with variable R-anilino groups (e.g., methyl, methoxy) demonstrate tunable antitumor activity, suggesting the trifluoro derivative could be optimized for specific targets .
Antitumor Activity
  • Target Compound: Predicted to exhibit potent antitumor activity due to synergistic effects of the chloroacetamide (alkylating agent) and trifluoroanilino (DNA intercalation enhancer) groups.
  • 4-Chlorophenyl Analog : Demonstrates moderate cytotoxicity against breast cancer cell lines (IC₅₀: 12–18 µM) .
  • R-Anilino Derivatives: Antitumor activity correlates with R-group electronegativity; nitro-substituted analogs show IC₅₀ values as low as 5 µM .
Antimicrobial Activity
  • N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide : Active against Staphylococcus aureus (MIC: 8 µg/mL) due to acetamido/acetyl groups disrupting cell wall synthesis .

Physicochemical and Structural Insights

  • X-Ray Diffraction Studies: Analogs like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide reveal planar thiadiazole rings and hydrogen-bonding networks critical for target binding .
  • Solubility: The trifluoroanilino group may reduce aqueous solubility compared to non-fluorinated analogs, necessitating formulation optimization .

Biological Activity

N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a chloroacetamide moiety and a trifluoroaniline substituent. The unique structural elements contribute to its biological activity.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. For instance:

CompoundTarget OrganismInhibition Rate (%)Concentration (μg/mL)
51mXanthomonas oryzae pv. oryzicola30%100
51mXanthomonas oryzae pv. oryzae56%100

These results indicate that certain derivatives outperform traditional bactericides like thiodiazolecopper in inhibiting bacterial growth .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. A study reported that related compounds exhibited cytotoxic effects against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50 values) of selected thiadiazole derivatives against different cancer types:

CompoundCancer Cell LineIC50 (μM)
Compound AMDA-MB-231 (breast cancer)3.3
Compound BHCT116 (colon cancer)0.74
Compound CH460 (lung cancer)10

These findings suggest that the structural modifications in thiadiazole derivatives can significantly enhance their anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in DNA replication and repair. Additionally, docking studies indicate potential interactions with tubulin, which could explain its cytotoxic effects against tumor cells .

Case Studies

  • Antimicrobial Efficacy : A series of experiments evaluated the efficacy of thiadiazole derivatives against fungal pathogens like Fusarium graminearum. Compounds demonstrated moderate to good antifungal activity, suggesting their potential use in agricultural applications .
  • Antitumor Activity : In vitro evaluations revealed that certain thiadiazole compounds showed significant inhibition of cell proliferation in breast and lung cancer models compared to standard treatments like cisplatin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

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